molecular formula C21H27ClN2O4 B6002824 1-(1,3-benzodioxol-5-yloxy)-3-(4-benzyl-1-piperazinyl)-2-propanol hydrochloride

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzyl-1-piperazinyl)-2-propanol hydrochloride

Cat. No. B6002824
M. Wt: 406.9 g/mol
InChI Key: PZPRVVHWBANSMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzyl-1-piperazinyl)-2-propanol hydrochloride, commonly known as BRL-15572, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as piperazine derivatives and has been found to have potential applications in the field of neuroscience.

Mechanism of Action

BRL-15572 acts as a competitive antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction in this pathway has been linked to addiction and other psychiatric disorders. By blocking the activity of this receptor, BRL-15572 may have therapeutic potential in the treatment of these disorders.
Biochemical and Physiological Effects
BRL-15572 has been shown to have a number of biochemical and physiological effects in animal models. These include changes in dopamine and serotonin levels in the brain, as well as alterations in the activity of various signaling pathways. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of BRL-15572 is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other compounds that may also interact with other dopamine receptors. However, one limitation of BRL-15572 is its relatively low potency compared to other D3 receptor antagonists, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on BRL-15572. One area of interest is its potential use in the treatment of addiction and other psychiatric disorders. Another area of interest is the development of more potent and selective D3 receptor antagonists based on the structure of BRL-15572. Additionally, further studies are needed to fully understand the biochemical and physiological effects of BRL-15572 in animal models and humans.

Synthesis Methods

BRL-15572 can be synthesized using a multi-step procedure that involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanone with 4-benzylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then converted into the hydrochloride salt form using hydrochloric acid.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential use as a selective antagonist of the dopamine D3 receptor. This receptor is implicated in various neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yloxy)-3-(4-benzylpiperazin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4.ClH/c24-18(15-25-19-6-7-20-21(12-19)27-16-26-20)14-23-10-8-22(9-11-23)13-17-4-2-1-3-5-17;/h1-7,12,18,24H,8-11,13-16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPRVVHWBANSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC4=C(C=C3)OCO4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.